molecular formula C10H16N4O B1463054 4-Ethoxy-6-(piperazin-1-yl)pyrimidine CAS No. 1185538-65-1

4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1463054
CAS No.: 1185538-65-1
M. Wt: 208.26 g/mol
InChI Key: ICDARHIQSOFFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Ethoxy-6-(piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to exhibit neuroprotective and anti-inflammatory properties through its interaction with nitric oxide and tumor necrosis factor-α production in human microglia cells . Additionally, it interacts with endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its potential in reducing endoplasmic reticulum stress and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In human microglia cells, it inhibits the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . In human neuronal cells, it decreases the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, suggesting its role in neuroprotection . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in treating neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune response and inflammation . The compound’s interaction with active residues of ATF4 and NF-kB proteins through molecular docking studies further elucidates its mechanism of action . These interactions lead to enzyme inhibition or activation and changes in gene expression, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can sustain its neuroprotective and anti-inflammatory properties over extended periods .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to cross cellular membranes and reach target sites is critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

4-ethoxy-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDARHIQSOFFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.